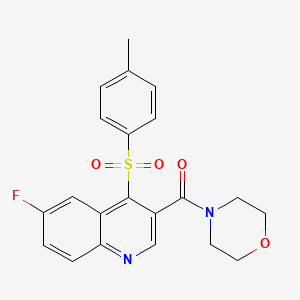

2-Ethyl-6-(hydroxymethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

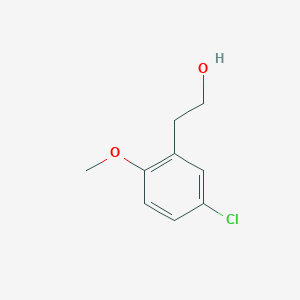

2-Ethyl-6-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 68658-11-7. It has a molecular weight of 152.19 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12O2/c1-2-7-4-3-5-8 (6-10)9 (7)11/h3-5,10-11H,2,6H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a liquid at normal temperatures . Detailed physical and chemical properties such as melting point, boiling point, solubility in water, pKa, and Log P are not provided in the search results.Applications De Recherche Scientifique

Antioxidant Activity and Chemical Synthesis

Phenolic compounds, including derivatives similar to 2-Ethyl-6-(hydroxymethyl)phenol, have been extensively studied for their antioxidant activities. For example, research demonstrates that the presence of methoxy and phenolic hydroxyl groups significantly enhances the antioxidant activities of phenolic acids. This enhancement is attributable to the electron donation ability of functional groups and their impact on various antioxidant mechanisms, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020). Furthermore, these compounds' roles in chemoselective polymerization processes, as evidenced by the polymerization of phenol derivatives using peroxidase catalysts, illustrate their significance in creating highly reactive polymers with potential for various applications (Uyama et al., 1998).

Photocatalysis and Environmental Applications

Phenolic structures are pivotal in photocatalysis, an area of growing importance for environmental remediation, including water treatment. The study on Fe-Based Metal–Organic Frameworks (MOFs) for photocatalytic benzene hydroxylation to phenol underlines the potential of phenolic compounds in sustainable chemical synthesis powered by solar energy. These MOFs exhibit high selectivity and efficiency, promising for industrial phenol production (Wang et al., 2015). Additionally, the research on direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes demonstrates the role of phenolic compounds in developing more efficient and selective catalytic processes (Morimoto et al., 2015).

Structural and Functional Studies

The investigation of molecular structures and density functional modeling of phenol derivatives provides insights into the physicochemical properties and potential applications of these compounds in materials science and pharmaceutical research. Studies such as those on 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol showcase the importance of structural analyses in understanding the reactivity and functionality of phenolic compounds, paving the way for novel applications (Zeyrek et al., 2015).

Safety and Hazards

Orientations Futures

While specific future directions for 2-Ethyl-6-(hydroxymethyl)phenol are not mentioned in the search results, there is ongoing research into the biosynthesis of unusual floral volatiles and blends involved in orchid pollination by deception . This suggests potential future research directions in understanding the biosynthesis of phenolic compounds and their ecological roles.

Mécanisme D'action

Target of Action

This compound is a derivative of phenol, which is known to have a broad range of targets due to its antiseptic and disinfectant properties . .

Mode of Action

Phenol, a related compound, is known to act as a potent proteolytic agent, dissolving tissue on contact via proteolysis

Biochemical Pathways

Phenolic compounds, in general, are known to be involved in a variety of biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . .

Result of Action

As a derivative of phenol, it may share some of phenol’s known effects, such as its antiseptic and disinfectant properties . .

Propriétés

IUPAC Name |

2-ethyl-6-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQISZAVSZJHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)

![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)